molecular formula C25H25N3O B10816810 N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide

Cat. No.: B10816810
M. Wt: 383.5 g/mol
InChI Key: VVEJYYDEKIJFEB-UHFFFAOYSA-N
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Description

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide can undergo several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives .

Scientific Research Applications

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . This interaction disrupts the normal cellular processes, leading to the death of the bacterial cells.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide

InChI

InChI=1S/C25H25N3O/c1-18-10-6-7-13-21(18)17-28-24-15-9-8-14-22(24)27-25(28)23(26-19(2)29)16-20-11-4-3-5-12-20/h3-15,23H,16-17H2,1-2H3,(H,26,29)

InChI Key

VVEJYYDEKIJFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(CC4=CC=CC=C4)NC(=O)C

Origin of Product

United States

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